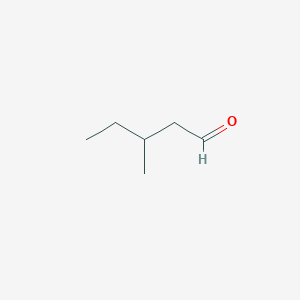
Trimethyl(m-tolyloxy)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl(m-tolyloxy)silane, also known as this compound, is an organosilicon compound with the molecular formula C10H16OSi. This compound is part of the silane family, which is known for its versatility in various chemical reactions and applications. Silanes are often used as coupling agents, reducing agents, and in the synthesis of various organic compounds due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of silane, trimethyl(m-tolyloxy)- typically involves the reaction of m-tolyloxy compounds with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane. The general reaction scheme is as follows:
m-Tolyloxy compound+Trimethylchlorosilane→Silane, trimethyl(m-tolyloxy)-+HCl
Industrial Production Methods
Industrial production of silane, trimethyl(m-tolyloxy)- follows similar synthetic routes but on a larger scale. The reaction is typically conducted in a continuous flow reactor to ensure efficient mixing and reaction completion. The product is then purified through distillation or recrystallization to obtain the desired purity.
化学反応の分析
Types of Reactions
Trimethyl(m-tolyloxy)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens or organometallic compounds are often employed.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Reduced organic compounds with the silane acting as a hydride donor.
Substitution: Various organosilicon compounds depending on the substituent introduced.
科学的研究の応用
Trimethyl(m-tolyloxy)silane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in hydrosilylation reactions.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable bonds with organic molecules.
Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its excellent bonding properties.
作用機序
The mechanism of action of silane, trimethyl(m-tolyloxy)- involves its ability to form strong covalent bonds with various substrates. The silicon atom in the compound can form stable bonds with oxygen, carbon, and other elements, making it a versatile reagent in chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
類似化合物との比較
Similar Compounds
Trimethylsilane: Similar in structure but lacks the m-tolyloxy group.
Phenyltrimethylsilane: Contains a phenyl group instead of the m-tolyloxy group.
Trimethylsilyl chloride: Used as a precursor in the synthesis of various silanes.
Uniqueness
Trimethyl(m-tolyloxy)silane is unique due to the presence of the m-tolyloxy group, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications where selective reactivity and stability are required.
特性
CAS番号 |
17902-31-7 |
|---|---|
分子式 |
C10H16OSi |
分子量 |
180.32 g/mol |
IUPAC名 |
trimethyl-(3-methylphenoxy)silane |
InChI |
InChI=1S/C10H16OSi/c1-9-6-5-7-10(8-9)11-12(2,3)4/h5-8H,1-4H3 |
InChIキー |
UYBLRZBUAXYZQO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)O[Si](C)(C)C |
正規SMILES |
CC1=CC(=CC=C1)O[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl benzo[c]cinnoline-4-carboxylate](/img/structure/B96234.png)


![Benzenesulfonamide, 4-[(5-cyano-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinyl)azo]-](/img/structure/B96239.png)
![[1,2,4]Triazolo[4,3-b]pyridazine-3,6-diamine](/img/structure/B96241.png)




![6-Bromobenzo[b]thiophene](/img/structure/B96252.png)


